1-Bromo-2-nitroethane
Description
Significance as a Research Chemical and Synthetic Intermediate
1-Bromo-2-nitroethane is recognized as a key synthetic intermediate due to the orthogonal reactivity of its two functional groups. smolecule.com The presence of a good leaving group (bromide) on one carbon and a strong electron-withdrawing group (nitro) on the adjacent carbon makes it a powerful tool for constructing carbon-carbon and carbon-heteroatom bonds. smolecule.com It is commercially available from various chemical suppliers, underscoring its utility in the research community. americanelements.comsigmaaldrich.comchemicalbook.com Its role as a building block facilitates the synthesis of a wide array of organic compounds, including those with potential pharmaceutical applications.
Unique Reactivity Profile in Organic Transformations
The reactivity of this compound is dominated by two main features: nucleophilic substitution at the carbon bearing the bromine atom and reactions involving the nitro-activated adjacent carbon.
The primary alkyl bromide structure is highly susceptible to nucleophilic substitution reactions , primarily proceeding through an SN2 mechanism. smolecule.comlibretexts.org This pathway is favored because the primary carbon minimizes steric hindrance, allowing for effective backside attack by a nucleophile. smolecule.com A variety of nucleophiles can be employed to displace the bromide ion, leading to diverse product classes. For instance, reaction with hydroxide (B78521) ions yields 2-nitroethanol, while reaction with cyanide provides 3-nitrilepropane, effectively extending the carbon chain. savemyexams.comchemguide.co.uk Similarly, ammonia (B1221849) can be used to introduce an amino group, forming 2-nitroethanamine. savemyexams.com
Table 2: Examples of Nucleophilic Substitution Reactions with this compound
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Hydroxide (:OH⁻) | Sodium Hydroxide (NaOH) | Alcohol |
| Cyanide (:CN⁻) | Potassium Cyanide (KCN) | Nitrile |
| Ammonia (:NH₃) | Ammonia (NH₃) | Amine |
This table illustrates typical SN2 reactions on haloalkanes. savemyexams.comchemguide.co.uk
Furthermore, this compound can undergo elimination reactions to form nitroethene (nitroethylene). This α,β-unsaturated nitroalkene is a potent Michael acceptor . rsc.orgmasterorganicchemistry.com The strong electron-withdrawing nature of the nitro group polarizes the carbon-carbon double bond, making the β-carbon electrophilic and susceptible to attack by a wide range of soft nucleophiles, known as Michael donors. chemistrysteps.comlibretexts.org This conjugate addition is a powerful method for carbon-carbon bond formation and is instrumental in the synthesis of various carbocyclic and heterocyclic compounds. rsc.orgresearchgate.netresearchgate.net
Role as a Chiral Reagent in Asymmetric Synthesis
While this compound is an achiral molecule itself, it plays a crucial role as a versatile precursor in the field of asymmetric synthesis . smolecule.com Asymmetric synthesis aims to create a predominance of one stereoisomer, a critical consideration in the synthesis of pharmaceuticals and other biologically active molecules. pressbooks.pub
The utility of this compound in this context is not as a direct chiral reagent but as a foundational building block for creating chiral molecules. For instance, derivatives of this compound, such as nitroalkenes, are widely used in asymmetric Michael addition reactions. researchgate.net By employing a chiral catalyst, the addition of a nucleophile to the nitroalkene can be directed to occur preferentially on one face of the molecule, leading to a product with high enantiomeric excess.
The historical work by Paul Walden on the interconversion of chiral malic acids through nucleophilic substitution reactions highlighted how these fundamental transformations can influence a molecule's stereochemistry. pressbooks.pub In a modern context, a chiral substrate can undergo substitution with a fragment derived from this compound to generate a new chiral molecule. This approach leverages the inherent reactivity of the C-Br bond to introduce a nitroethyl group, which can then be further transformed into other functional groups.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-nitroethane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4BrNO2/c3-1-2-4(5)6/h1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRJYFQJICTJLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Bromo 2 Nitroethane
Controlled Nitration Routes
Controlled nitration involves the precise introduction of a nitro group (-NO₂) onto a precursor molecule. In the context of 1-bromo-2-nitroethane synthesis, this typically means starting with a halogenated ethane (B1197151) and replacing a suitable leaving group with a nitro group. The key challenge lies in managing the ambident nature of the nitrite (B80452) ion, which can attack via the nitrogen or oxygen atom.
Nitration of Halogenated Ethanes (e.g., Ethyl Bromide)
A primary method for synthesizing nitroalkanes is through the nucleophilic displacement of a halide from an alkyl halide using a metal nitrite. The reaction of ethyl bromide with a nitrite source is a direct route to forming the carbon-nitrogen bond. The choice of metal nitrite and solvent is critical in directing the reaction towards the desired nitroalkane product over the isomeric alkyl nitrite byproduct.
Silver nitrite (AgNO₂) is often preferred for this transformation as it tends to favor the formation of nitroalkanes. smolecule.com The covalent character of the silver-nitrite bond means the nitrogen atom's lone pair acts as the primary nucleophile. In contrast, more ionic nitrites like sodium nitrite (NaNO₂) or potassium nitrite (KNO₂) can lead to higher proportions of the O-alkylation product, ethyl nitrite, especially in protic solvents. smolecule.com To maximize the yield of the nitro product with less expensive alkali metal nitrites, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are employed. sciencemadness.orgerowid.org These solvents effectively solvate the metal cation, leaving the nitrite anion more available for nucleophilic attack.
Research has shown that reacting 1-bromoethane with silver nitrite in polar aprotic solvents at temperatures between 60–80°C can achieve yields of up to 85%. smolecule.com Mechanistically, the silver ion (Ag⁺) is believed to polarize the carbon-bromine bond in ethyl bromide, facilitating the nucleophilic attack by the nitro group. smolecule.com
Table 1: Comparison of Nitrating Agents for Ethyl Bromide
| Nitrating Agent | Typical Solvent | Temperature | Primary Product | Reported Yield |
|---|---|---|---|---|
| Silver Nitrite (AgNO₂) | Diethyl Ether | Room Temp | 1-Nitroethane | Moderate to High |
| Sodium Nitrite (NaNO₂) | DMF / DMSO | Room Temp - 30°C | 1-Nitroethane | ~60% erowid.org |
Strategic Introduction of Nitro Functionality
The strategic introduction of the nitro group hinges on understanding and controlling the reactivity of the nitrite ion (NO₂⁻). As an ambident nucleophile, it can attack electrophilic carbon centers via either the nitrogen atom to form a nitro compound (R-NO₂) or an oxygen atom to form a nitrite ester (R-O-N=O). smolecule.com
The outcome of the reaction is governed by several factors:
Counter-ion: As discussed, covalent nitrites like AgNO₂ favor N-attack, while ionic nitrites like NaNO₂ can favor O-attack depending on other conditions. smolecule.com
Solvent: Polar aprotic solvents (DMF, DMSO) enhance the nucleophilicity of the nitrite ion and favor the formation of nitroalkanes when using alkali metal nitrites. sciencemadness.orgerowid.org
Leaving Group: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides, potentially leading to faster reactions but requiring careful temperature control.
This strategic control allows chemists to synthesize this compound by first preparing nitroethane from a suitable ethyl precursor (like ethyl bromide or ethyl sulfate) and then introducing the bromine atom in a subsequent, selective step. erowid.orgerowid.org
Selective Bromination Approaches
An alternative and often more controlled synthetic strategy involves starting with a nitro-substituted alkane and selectively introducing a bromine atom. This approach leverages the electron-withdrawing nature of the nitro group to direct the halogenation.
Bromination of Nitro-Substituted Alkanes (e.g., Nitroethane)
The most common method for the α-halogenation of nitroalkanes involves the bromination of a pre-formed nitronate salt. The protons on the carbon adjacent to the nitro group (the α-carbon) are acidic and can be removed by a base (like sodium hydroxide) to form a resonance-stabilized nitronate anion.
This nitronate anion is nucleophilic at the α-carbon and readily reacts with an electrophilic bromine source, such as elemental bromine (Br₂), to yield the α-bromo nitroalkane. A key consideration in this process is controlling the stoichiometry to prevent multiple halogenations. For instance, in the synthesis of bromonitromethane (B42901) from nitromethane, a rapid single addition of bromine was found to be crucial for achieving high selectivity for the mono-brominated product over the dibrominated species. nih.gov The use of sodium bromide along with bromine can also lead to more consistent outcomes, possibly by forming sodium tribromide in situ, which may modulate the electrophilicity of the bromine. nih.gov
Table 2: Key Parameters for the Bromination of Nitroalkanes
| Parameter | Condition | Rationale |
|---|---|---|
| Base | Aqueous Sodium Hydroxide (B78521) | Forms the nitronate anion from the nitroalkane. nih.gov |
| Bromine Source | Elemental Bromine (Br₂) | Provides the electrophilic bromine for the reaction. nih.gov |
| Addition Rate | Rapid, single addition | Minimizes the formation of di-brominated byproducts. nih.gov |
Regioselective Halogenation Techniques
Regioselectivity refers to the control of which region of a molecule reacts. In the context of halogenating nitroethane, the goal is to exclusively introduce a bromine atom at the C-1 position, adjacent to the nitro group.
The high regioselectivity of this reaction is a direct consequence of the electronic properties of the nitro group. The strong electron-withdrawing nature of the -NO₂ group significantly increases the acidity of the α-hydrogens. This makes deprotonation at this site the most favorable initial step when a base is present, leading to the formation of the nitronate. The subsequent electrophilic attack by bromine occurs specifically at this nucleophilic carbon center.
In contrast, radical halogenation, another common method for functionalizing alkanes, offers poor regioselectivity for this specific transformation. Radical reactions proceed via the most stable radical intermediate, which for an ethyl group would typically be the secondary radical. youtube.comyoutube.com However, the ionic pathway via the nitronate is so strongly favored that it provides a much more reliable and selective method for producing this compound from nitroethane.
Emerging Synthetic Protocols
Modern synthetic chemistry continually seeks more efficient, selective, and environmentally benign methods. While traditional methods remain effective, emerging protocols offer new possibilities.
Biocatalytic Halogenation: The use of enzymes, particularly Fe(II)/α-ketoglutarate-dependent halogenases, represents a frontier in selective C-H functionalization. biorxiv.org These enzymes can perform highly regioselective and stereoselective halogenations on unactivated C-H bonds under mild, aqueous conditions. While specific application to this compound is not widely documented, the principle of using engineered enzymes to control the site of halogenation on a small alkyl chain demonstrates significant future potential. biorxiv.org
Palladium-Catalyzed Halogenation: Palladium catalysis has emerged as a powerful tool for the regioselective chlorination, bromination, and iodination of C-H bonds, particularly in arenes, using N-halosuccinimides as the oxidant. organic-chemistry.org These methods can provide products that are complementary to those from traditional reactions. While more commonly applied to aromatic systems, the development of catalytic systems for selective C(sp³)–H halogenation is an active area of research that could lead to novel syntheses of compounds like this compound.
Phase-Transfer Catalysis (PTC): For reactions involving an aqueous phase and an organic phase, such as the reaction of an alkyl halide with aqueous sodium nitrite, phase-transfer catalysts can be employed. These catalysts facilitate the transport of the nitrite anion into the organic phase, accelerating the reaction and potentially improving yields, offering an enhancement to classical methods. mdma.ch
Photoredox or Light-Irradiation Methods
Currently, there is no specific information available in the reviewed scientific literature detailing the synthesis of this compound through photoredox or light-irradiation methods. While photochemistry is a powerful tool in organic synthesis, its application to the direct formation of this compound has not been reported.
Catalytic Approaches
Similarly, dedicated catalytic approaches for the synthesis of this compound are not described in the existing literature. Research into the catalytic synthesis of related compounds, such as the copper-catalyzed synthesis of 2-bromo-2-nitroalkan-1-ols, highlights the potential for catalytic strategies in the formation of brominated nitro compounds. However, these methods have not been adapted or reported for the synthesis of this compound.
The lack of specific advanced synthetic routes for this compound suggests an area ripe for future investigation. The development of such methods would provide valuable tools for synthetic chemists and could enable new pathways to more complex and valuable molecules.
Elucidation of Reaction Mechanisms Involving 1 Bromo 2 Nitroethane
Nucleophilic Substitution Pathways
The predominant nucleophilic substitution mechanism for 1-bromo-2-nitroethane is the S_N2 pathway, owing to its primary alkyl halide nature which minimizes steric hindrance. smolecule.com
S_N2 Reaction Kinetics and Stereochemical Inversion
The kinetics of S_N2 reactions involving this compound are second-order, with the reaction rate being proportional to the concentrations of both the substrate (this compound) and the nucleophile. smolecule.comfiveable.me This is characteristic of a bimolecular process where both reactants are involved in the single, rate-determining step. libretexts.orgechemi.com The reaction proceeds through a concerted mechanism, where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to a transition state where both the incoming nucleophile and the departing bromide ion are partially bonded to the carbon. masterorganicchemistry.com
A hallmark of the S_N2 mechanism is the inversion of stereochemistry at the chiral center. fiveable.memasterorganicchemistry.com If the reaction starts with a chiral enantiomer of a substrate, the product will have the opposite configuration. For instance, the reaction of (R)-2-bromobutane with a nucleophile via an S_N2 pathway results in the formation of the (S)-product. fiveable.me This inversion is a direct consequence of the backside attack by the nucleophile. masterorganicchemistry.com
The rate of S_N2 reactions is sensitive to steric hindrance. Primary alkyl halides, like this compound, react the fastest, followed by secondary halides, while tertiary halides are generally unreactive via this pathway. masterorganicchemistry.com
Table 1: Factors Affecting S_N2 Reaction Rates
| Factor | Influence on S_N2 Reaction Rate |
| Substrate Structure | Primary > Secondary > Tertiary (due to steric hindrance) masterorganicchemistry.com |
| Nucleophile Concentration | Rate is directly proportional to the nucleophile concentration fiveable.me |
| Substrate Concentration | Rate is directly proportional to the substrate concentration fiveable.me |
Elimination Reactions to Form Nitroalkenes
This compound can undergo elimination reactions, typically dehydrohalogenation, to form nitroalkenes. smolecule.com These reactions often compete with nucleophilic substitution. byjus.com
Mechanisms of Hydrogen Bromide Elimination
The elimination of hydrogen bromide from this compound can occur through two primary mechanisms: E1 (unimolecular elimination) and E2 (bimolecular elimination). byjus.com
E2 Mechanism : This is a concerted, one-step process where a base abstracts a proton from the carbon adjacent (β-position) to the carbon bearing the bromine, while simultaneously the carbon-bromine bond breaks and a double bond is formed. byjus.comyoutube.com The rate of the E2 reaction is second-order, depending on the concentration of both the substrate and the base. byjus.com Strong, bulky bases and less polar solvents favor the E2 pathway. docbrown.infostackexchange.com For primary haloalkanes like this compound, elimination is favored by using a strong base like potassium hydroxide (B78521) in an ethanol (B145695) solvent at high temperatures. docbrown.infoyoutube.com
E1 Mechanism : This is a two-step mechanism that begins with the slow, rate-determining departure of the leaving group to form a carbocation intermediate, similar to the S_N1 reaction. byjus.comyoutube.com A weak base then abstracts a proton from an adjacent carbon in a fast second step to form the alkene. byjus.com The rate of the E1 reaction is first-order, depending only on the concentration of the substrate. byjus.com This pathway is generally not favored for primary alkyl halides due to the instability of the primary carbocation. stackexchange.com
Table 3: Conditions Favoring Elimination vs. Substitution
| Condition | Favors Elimination | Favors Substitution |
| Base | Strong, bulky base (e.g., KOH in ethanol) docbrown.info | Weaker base/good nucleophile (e.g., NaOH in water) docbrown.info |
| Solvent | Less polar (e.g., ethanol) docbrown.info | More polar/protic (e.g., water) docbrown.info |
| Temperature | High youtube.com | Low youtube.com |
| Substrate Structure | Tertiary > Secondary > Primary docbrown.info | Primary > Secondary > Tertiary (for S_N2) masterorganicchemistry.com |
Stereochemical Outcomes of Elimination Pathways
The stereochemistry of the resulting alkene is dependent on the elimination mechanism.
E2 Elimination : The E2 reaction is stereospecific and typically proceeds via an anti-periplanar arrangement of the proton being abstracted and the leaving group. numberanalytics.commgscience.ac.in This means that the hydrogen and the bromine must be in the same plane and on opposite sides of the carbon-carbon bond for the elimination to occur most efficiently. mgscience.ac.in The stereochemistry of the starting material directly dictates the stereochemistry of the alkene product. libretexts.org For example, different diastereomers of the starting material will lead to different E or Z isomers of the product. libretexts.org
E1 Elimination : The E1 reaction is not stereospecific. numberanalytics.com This is because the carbocation intermediate is planar, and there is free rotation around the single bonds before the proton is removed. libretexts.org This allows for the formation of a mixture of cis and trans (or E and Z) isomers, with the more thermodynamically stable alkene usually being the major product (Zaitsev's rule). libretexts.org
The specific stereochemical outcome for the elimination of HBr from this compound would depend on the reaction conditions that favor either the E1 or E2 pathway. Given its primary structure, the E2 mechanism is more likely, suggesting a stereospecific outcome if a chiral center were present or if diastereomers were used.
Radical and Radical-Anion Reaction Mechanisms
Radical reactions involving this compound proceed through a series of steps, including initiation, propagation, and termination. These reactions are often initiated by the input of energy, such as heat or light, which leads to the formation of highly reactive radical species.
Electron transfer (ET) is a fundamental step in many chemical reactions, including those involving radical intermediates. wikipedia.org In the context of this compound, electron transfer processes can initiate radical-anion chain reactions. This typically involves the transfer of an electron from a suitable donor to the this compound molecule. The electron-withdrawing nature of the nitro group facilitates this process by stabilizing the resulting radical anion.
The formation of the radical anion, [Br-CH2-CH2-NO2]•−, is a critical initiation step. This species is highly reactive and can subsequently undergo fragmentation or participate in further electron transfer events, propagating the radical chain.
Once a radical species is generated, a chain reaction is propagated through a series of repeating steps. lumenlearning.comlibretexts.org These propagation steps involve the reaction of a radical with a stable molecule to generate a new radical, thus continuing the chain. chemistrysteps.commasterorganicchemistry.com
Initiation: The reaction is initiated by the homolytic cleavage of a bond to form two radicals. This can be achieved using heat or UV light. lumenlearning.comchemistrysteps.comlibretexts.org For instance, a radical initiator can be used to start the process.
Propagation: The propagation phase consists of a sequence of reactions where a radical reacts with a non-radical molecule to produce a new radical. chemistrysteps.commasterorganicchemistry.comlibretexts.org This cycle can repeat many times, leading to the formation of a large number of product molecules from a single initiation event. libretexts.org A common propagation step involves a radical abstracting a hydrogen atom from another molecule. lumenlearning.comlibretexts.org
Step 1: A radical (X•) reacts with a molecule, abstracting a hydrogen atom to form a new radical.
Step 2: The newly formed radical reacts with another molecule to yield the product and regenerate the initial radical (X•), which can then participate in another cycle of the propagation phase.
Termination: The chain reaction eventually concludes through termination steps, where two radical species combine to form a stable, non-radical product. lumenlearning.comlibretexts.orgyoutube.com This process removes radicals from the reaction mixture, thereby breaking the chain. libretexts.org Termination can occur in several ways:
Combination of two identical radicals.
Combination of two different radicals.
Disproportionation, where one radical abstracts a hydrogen atom from another, resulting in an alkane and an alkene.
| Phase | Description | General Example |
| Initiation | Formation of radical species from non-radical compounds, often requiring energy input (heat or light). libretexts.orglibretexts.org | X-X → 2X• |
| Propagation | A radical reacts with a stable molecule to form a new radical, continuing the chain. chemistrysteps.commasterorganicchemistry.comlibretexts.org | X• + R-H → X-H + R•R• + X-X → R-X + X• |
| Termination | Two radicals combine to form a stable, non-radical product, ending the chain reaction. libretexts.orgyoutube.comvaia.com | X• + X• → X₂R• + X• → R-XR• + R• → R-R |
It is important to note that the concentration of radical species at any given time is typically very low, meaning that many propagation cycles usually occur before a termination event takes place. libretexts.org
Applications of 1 Bromo 2 Nitroethane in Complex Organic Synthesis
Versatile Building Block in Carbon-Carbon Bond Formation
The primary alkyl bromide structure of 1-bromo-2-nitroethane makes it an effective electrophile for the formation of new carbon-carbon bonds. The adjacent nitro group activates the C-Br bond towards nucleophilic attack, facilitating reactions that are fundamental to extending carbon chains and building molecular complexity.
This compound serves as a potent 2-nitroethylating agent in alkylation reactions. The carbon atom bonded to the bromine is electrophilic and susceptible to nucleophilic attack by a variety of carbon nucleophiles. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nucleophile displaces the bromide leaving group. libretexts.orgfiveable.me
Common carbon nucleophiles used in these reactions are enolates derived from ketones, esters, and other carbonyl compounds. The reaction of an enolate with this compound results in the formation of a new carbon-carbon bond at the α-position of the carbonyl group, introducing a 2-nitroethyl moiety. libretexts.orgyoutube.com A strong, non-nucleophilic base such as lithium diisopropylamide (LDA) is often employed to ensure complete and regioselective formation of the enolate. libretexts.org
The general scheme for this alkylation is as follows:
Enolate Formation: A carbonyl compound is treated with a strong base to deprotonate the α-carbon, forming a nucleophilic enolate.
SN2 Attack: The enolate attacks the electrophilic carbon of this compound, displacing the bromide ion and forming the alkylated product.
| Carbonyl Precursor | Base | Alkylating Agent | Product |
|---|---|---|---|
| Cyclohexanone | Lithium Diisopropylamide (LDA) | This compound | 2-(2-Nitroethyl)cyclohexan-1-one |
| Diethyl malonate | Sodium Ethoxide (NaOEt) | This compound | Diethyl 2-(2-nitroethyl)malonate |
While direct Friedel-Crafts arylation using this compound is generally not feasible due to the deactivating nature of the nitro group, its use in metal-catalyzed cross-coupling reactions represents a potential, albeit less documented, route for forming C(sp³)–C(sp²) bonds.
This compound is a valuable precursor for the in situ generation of nitroethylene (B32686), a highly reactive dienophile for Diels-Alder reactions. smolecule.com Under basic conditions, this compound readily undergoes an E2 elimination of hydrogen bromide (HBr) to form nitroethylene. This transient and reactive species can be immediately trapped by a conjugated diene present in the reaction mixture to form a six-membered cyclohexene (B86901) ring derivative. chemtube3d.com
The Diels-Alder reaction is a [4+2] cycloaddition that forms two new carbon-carbon bonds and up to four new stereocenters in a single, concerted step. wikipedia.org The powerful electron-withdrawing nature of the nitro group makes nitroethylene an excellent dienophile, reacting readily with a wide range of dienes to produce functionalized cyclic scaffolds. rsc.org This in situ generation strategy is advantageous as it avoids the isolation of the volatile and unstable nitroethylene.
The two-step sequence can be summarized as:
Elimination: Br-CH₂-CH₂-NO₂ + Base → CH₂=CH-NO₂ + H-Base⁺ + Br⁻
Diels-Alder Cycloaddition: CH₂=CH-NO₂ + Diene → Cyclohexene Adduct
| Diene | Nitroethylene Precursor | Base/Conditions | Resulting Cycloadduct |
|---|---|---|---|
| Cyclopentadiene | This compound | Triethylamine (Et₃N) | 5-Nitrobicyclo[2.2.1]hept-2-ene |
| 1,3-Butadiene | This compound | Potassium carbonate (K₂CO₃) | 4-Nitrocyclohex-1-ene |
Precursor for Advanced Organic Scaffolds
The dual functionality of this compound allows it to serve as a linchpin in the synthesis of more elaborate molecular structures. Both the bromide and the nitro group can be manipulated to introduce further complexity.
The bromine atom in this compound can be readily displaced by a wide array of nucleophiles to yield a variety of 2-nitroethyl derivatives. smolecule.com This versatility allows for the introduction of different functional groups that can serve as handles for subsequent transformations. These reactions typically follow an SN2 pathway.
Examples of nucleophilic substitution include:
Azide (B81097) Synthesis: Reaction with sodium azide (NaN₃) yields 1-azido-2-nitroethane.
Nitrile Synthesis: Treatment with sodium cyanide (NaCN) produces 3-nitropropanenitrile.
Thioether Synthesis: Reaction with a sodium thiolate (NaSR) gives the corresponding 2-nitroethyl thioether.
Ether Synthesis: Treatment with a sodium alkoxide (NaOR) affords a 2-nitroethyl ether.
These derivatives are valuable intermediates themselves, as the newly introduced functional groups can be further modified. For instance, the azide can be reduced to an amine, and the nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine.
This compound is an important starting material for the synthesis of various heterocyclic compounds, primarily through its conversion to nitroethylene. researchgate.netresearchgate.net Nitroalkenes are powerful Michael acceptors and participate in numerous cascade reactions to form nitrogen- and oxygen-containing rings. researchgate.net
The typical synthetic strategy involves an initial Michael addition of a nucleophile to the in situ generated nitroethylene, followed by an intramolecular cyclization. For example, reaction with dinucleophiles such as enamines or compounds containing both an active methylene (B1212753) group and a nucleophilic heteroatom can lead to the formation of substituted piperidines, pyrimidines, and other important heterocyclic cores. researchgate.netumich.edu The nitro group in the resulting heterocycle can then be retained for further manipulation or removed if desired.
Functional Group Interconversions and Further Transformations
Beyond its role in forming the carbon skeleton, the functional groups of this compound and its derivatives can be interconverted to access other classes of compounds. The transformations of the nitro group are particularly significant.
One of the most powerful transformations of the nitro group is its reduction to a primary amine. researchgate.net This can be achieved using various reducing agents, with catalytic hydrogenation being a common method. Reagents such as hydrogen gas with a palladium, platinum, or Raney nickel catalyst effectively convert the nitro group to an amino group. wikipedia.orgcommonorganicchemistry.com This provides a direct route to 1-bromo-2-aminoethane or, if performed on an alkylated product, to more complex primary amines.
Another synthetically crucial transformation is the Nef reaction, which converts a primary or secondary nitroalkane into a carbonyl compound (an aldehyde or ketone, respectively). organic-chemistry.orgwikipedia.org The reaction proceeds by first forming the nitronate salt with a base, followed by hydrolysis under strong acidic conditions. wikipedia.orgalfa-chemistry.com For a derivative synthesized from this compound, the Nef reaction transforms the -CH₂-NO₂ unit into a formyl group (-CHO), providing access to aldehydes that are otherwise difficult to synthesize. This opens up a vast area of subsequent carbonyl chemistry.
| Starting Group | Reaction | Reagents | Product Group |
|---|---|---|---|
| -NO₂ (Nitro) | Reduction | H₂, Pd/C or Fe, HCl | -NH₂ (Amine) |
| -CH₂-NO₂ (Primary Nitro) | Nef Reaction | 1. Base (e.g., NaOH) 2. Acid (e.g., H₂SO₄) | -CHO (Aldehyde) |
| -Br (Bromo) | Nucleophilic Substitution | NaCN | -CN (Nitrile) |
| -CH(Br)-CH₂(NO₂) | Elimination | Et₃N | -C=C-NO₂ (Nitroalkene) |
Computational and Theoretical Investigations of 1 Bromo 2 Nitroethane Reactivity
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for studying the properties of nitroalkanes like 1-bromo-2-nitroethane. DFT methods, such as the widely used B3LYP functional, offer a balance between computational cost and accuracy, making them suitable for analyzing molecular structures, energies, and reaction pathways. mdpi.comnih.gov These calculations can elucidate the fundamental aspects of the molecule's reactivity. For instance, studies on similar nitroalkanes have employed DFT to investigate thermal decomposition mechanisms, identifying the most favorable pathways and calculating their activation energies. researchgate.net
Ab initio calculations have been used to estimate the activation energy for bimolecular nucleophilic substitution (SN2) reactions of this compound, finding it to be significantly lower (by 15–20 kcal/mol) than that of a hypothetical unimolecular (SN1) pathway, confirming the predominance of the SN2 mechanism. smolecule.com
Analysis of Electronic Structure and Reactivity Indices (e.g., Electrophilicity, Nucleophilicity)
The electronic structure of this compound is central to its reactivity. The presence of two strong electron-withdrawing groups—the bromine atom and the nitro group—profoundly influences the electron distribution across the ethane (B1197151) backbone. sinocurechem.com This creates a highly electrophilic character at the carbon atom bonded to the bromine, making it susceptible to attack by nucleophiles.
Conceptual DFT provides a framework to quantify these characteristics through reactivity indices. The electrophilicity index measures a molecule's ability to accept electrons, while the nucleophilicity index measures its ability to donate them. For molecules involved in polar reactions, these indices help predict the flow of electron density. In cycloaddition reactions involving substituted nitroalkenes, for example, the nitroalkene typically acts as the electrophile. nih.govrsc.org
The Fukui function is another key descriptor derived from DFT, which identifies the most reactive sites within a molecule for electrophilic, nucleophilic, or radical attack. nih.gov For this compound, such analysis would pinpoint the C-Br carbon as the primary site for nucleophilic attack.
Table 1: Calculated Electronic Properties of Related Nitro-Compounds
This table presents representative data from computational studies on related nitro-compounds to illustrate the type of information generated through DFT calculations. Note that direct data for this compound is not available in the cited literature.
| Compound | Method | Property | Value |
| Nitroethane | B3LYP/6-311+G(3df,2p) | Activation Energy (HONO elimination) | 42.0 kcal/mol researchgate.net |
| 2-Nitropropane | B3LYP/6-311+G(3df,2p) | Activation Energy (HONO elimination) | 39.2 kcal/mol researchgate.net |
| trans-1-chloro-2-nitroethylene | B3LYP/6-31G(d) | Electrophilicity Index (ω) | 3.11 eV rsc.org |
| trans-1-chloro-2-nitroethylene | B3LYP/6-31G(d) | Electronic Chemical Potential (μ) | -5.19 eV rsc.org |
| N-methyl-phenylnitrone | B3LYP/6-31G(d) | Nucleophilicity Index (N) | 3.69 eV rsc.org |
Transition State Analysis and Energy Profiles of Reactions
Understanding the energy landscape of a reaction is fundamental to predicting its feasibility and rate. Quantum chemical calculations are used to map the potential energy surface, identifying minima that correspond to reactants and products, and saddle points that represent transition states.
For the SN2 reaction of this compound, computational analysis reveals a transition state with a pentacoordinate carbon atom, where partial bonds exist simultaneously with the incoming nucleophile and the departing bromide ion. smolecule.com The strong electron-withdrawing nature of the adjacent nitro group plays a crucial role in stabilizing this high-energy transition state by delocalizing the developing negative charge into its π* orbitals. smolecule.com This stabilization lowers the activation barrier, facilitating the reaction.
Calculations of the reaction pathway from reactants to products provide a detailed energy profile. For instance, in the decomposition of nitroethane, DFT calculations have determined the energy barriers for competing pathways, such as the concerted elimination of nitrous acid (HONO) versus the simple cleavage of the C-NO2 bond. researchgate.net A similar approach for this compound would involve calculating the energy profiles for its reactions, such as nucleophilic substitution or elimination, to determine the most likely mechanistic route.
Mechanistic Probing via Molecular Electron Density Theory (MEDT)
Molecular Electron Density Theory (MEDT) offers an alternative perspective to frontier molecular orbital (FMO) theory for understanding reaction mechanisms, particularly pericyclic reactions. MEDT posits that changes in the electron density, rather than orbital interactions, are the primary drivers of chemical reactivity. This theory has been successfully applied to analyze cycloaddition reactions involving nitroalkenes. nih.govrsc.org
An MEDT study of a reaction involving this compound would begin with an analysis of the ground-state electron density of the reactants. A key tool in this analysis is the Electron Localization Function (ELF), which provides a topological map of electron pair localization. nih.gov In substituted nitroalkenes, ELF analysis shows the C=C double bond and the electronic structure of the nitro group clearly. nih.gov
Prediction of Regioselectivity and Stereoselectivity
When a reaction can yield multiple isomers, predicting the regioselectivity and stereoselectivity is a major challenge in organic synthesis. Computational methods have proven to be highly effective in this regard.
For polar reactions, regioselectivity is often governed by the interaction between the most nucleophilic center of one reactant and the most electrophilic center of the other. nih.gov These sites can be identified using local reactivity indices derived from DFT, such as the Parr functions (Pₖ⁺ and Pₖ⁻) or the condensed Fukui functions. nih.govnih.gov In the context of Diels-Alder reactions with non-symmetric nitroalkenes, this approach allows for a reliable prediction of which regioisomeric product will be favored. nih.gov
For stereoselectivity, computational analysis involves locating the transition states for all possible stereochemical pathways (e.g., endo and exo in cycloadditions) and comparing their relative activation energies. The pathway with the lowest energy barrier is predicted to be the major one. In a study of a [3+2] cycloaddition, calculations correctly predicted high endo stereoselectivity, which was consistent with experimental results. rsc.org Applying these methods to reactions of this compound would enable the a priori prediction of the most likely product isomer, guiding synthetic efforts.
Future Research Directions and Unexplored Reactivity
Development of Novel Catalytic Transformations
The reactivity of 1-bromo-2-nitroethane is primarily centered on nucleophilic substitution, where the bromine is displaced, and elimination reactions. smolecule.com Future research will likely focus on developing catalytic systems that can control the chemo-, regio-, and stereoselectivity of these transformations.
One promising area is the use of enantioselective catalysis to create chiral molecules. harvard.edu Hydrogen-bond donor catalysts, for instance, have been shown to be effective in enantioselective bromide delivery for desymmetrization reactions. harvard.edu Applying similar catalyst systems to reactions of this compound with various nucleophiles could provide access to valuable chiral building blocks. harvard.edu Another avenue involves metal-based catalysis. For example, sodium iodide has been used to catalyze the addition of the related compound bromonitromethane (B42901) to aldehydes under mild conditions, forming new carbon-carbon bonds. nih.govresearchgate.net Exploring similar metal-catalyzed Henry-type reactions with this compound could yield functionalized nitroalcohols.
Future investigations could focus on:
Asymmetric Phase-Transfer Catalysis: Developing chiral phase-transfer catalysts to control the stereochemistry of substitution reactions with various nucleophiles.
Transition Metal Catalysis: Investigating copper, palladium, or nickel catalysts for cross-coupling reactions, potentially enabling the formation of C-C, C-N, or C-O bonds at the bromine-bearing carbon.
Organocatalysis: Expanding the scope of organocatalysts beyond hydrogen-bond donors to include aminocatalysts or N-heterocyclic carbenes to activate the substrate or the nucleophile in novel ways.
| Catalytic Strategy | Potential Reaction with this compound | Desired Outcome |
| Hydrogen-Bond-Donor Catalysis | Asymmetric reaction with nucleophiles (e.g., indoles, phenols) | Enantiomerically enriched substituted nitroethanes |
| Sodium Iodide (NaI) Catalysis | Addition to aldehydes or ketones | Functionalized β-nitro alcohols |
| Transition Metal Cross-Coupling | Suzuki, Sonogashira, or Buchwald-Hartwig reactions | Arylated, alkynylated, or aminated nitroethane derivatives |
Green Chemistry Approaches in Synthesis and Reactions
The principles of green chemistry aim to reduce the environmental impact of chemical processes. Future research on this compound should prioritize the development of more sustainable synthetic routes and reaction conditions.
The synthesis of related bromo-compounds often relies on liquid bromine, which is hazardous and has low atom economy. researchgate.net A greener alternative involves using a bromide:bromate reagent prepared from the alkaline intermediate of industrial bromine recovery processes. researchgate.net This reagent, activated by acid in situ, offers high bromine atom efficiency and avoids the handling of liquid bromine. researchgate.net Adapting such methods for the synthesis of this compound would be a significant advancement. Furthermore, the use of solvent-free reaction conditions, as demonstrated in the synthesis of N-nitroso compounds using tert-butyl nitrite (B80452), presents another key green chemistry strategy. rsc.org
Key areas for future green chemistry research include:
Alternative Brominating Agents: Investigating solid, less hazardous brominating agents like N-bromosuccinimide (NBS) under eco-friendly conditions. cambridgescholars.com
Solvent Minimization: Performing reactions in water, ionic liquids, or under solvent-free conditions to reduce volatile organic compound (VOC) emissions.
Energy Efficiency: Utilizing microwave or ultrasonic irradiation to accelerate reactions and reduce energy consumption compared to conventional heating.
Catalyst Recycling: Employing heterogeneous or immobilized catalysts that can be easily separated from the reaction mixture and reused.
| Green Chemistry Principle | Application to this compound | Potential Benefit |
| Atom Economy | Use of bromide/bromate reagents for synthesis | Higher efficiency of bromine use, less waste. researchgate.net |
| Safer Solvents | Reactions in water or solvent-free conditions | Reduced environmental impact and operational hazards. rsc.org |
| Energy Efficiency | Microwave-assisted synthesis and reactions | Faster reaction times and lower energy consumption. |
| Catalysis | Use of recyclable heterogeneous catalysts | Simplified product purification and reduced catalyst waste. |
Advanced Spectroscopic Techniques for Reaction Monitoring
Understanding the mechanisms and kinetics of reactions involving this compound is crucial for optimizing conditions and yields. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are invaluable for gaining these insights. numberanalytics.com
Techniques like Raman and Near-Infrared (NIR) spectroscopy are particularly powerful for online monitoring as they can provide molecular-level information about reactants, intermediates, and products directly in the reaction vessel. mdpi.com For studying the rapid dynamics of bond-breaking and bond-forming events, time-resolved infrared (TRIR) spectroscopy is an effective tool. numberanalytics.com Furthermore, two-dimensional infrared (2D-IR) spectroscopy can offer a detailed understanding of molecular interactions and structural changes that occur during a reaction. numberanalytics.com The large datasets generated by these techniques can be analyzed using chemometrics or machine learning algorithms to identify reaction intermediates and predict outcomes. numberanalytics.com
Future research could leverage these techniques to:
Elucidate Reaction Mechanisms: Follow the concentration profiles of species in real-time to distinguish between competing pathways, such as SN2 substitution versus E2 elimination. smolecule.com
Identify Transient Intermediates: Detect and characterize short-lived intermediates, providing direct evidence for proposed mechanisms.
Optimize Reaction Conditions: Use real-time data to quickly identify the optimal temperature, concentration, and catalyst loading for a desired transformation.
| Spectroscopic Technique | Information Gained | Application to this compound Reactions |
| Raman Spectroscopy | Molecular vibrational modes, real-time concentration changes. mdpi.com | Monitoring the conversion of the C-Br bond during substitution. |
| Time-Resolved IR (TRIR) | Ultrafast reaction dynamics and kinetics. numberanalytics.com | Studying the transition state of nucleophilic attack. |
| 2D-IR Spectroscopy | Molecular interactions and structural changes. numberanalytics.com | Probing the influence of the nitro group on the C-Br bond. |
| Hyphenated Methods (e.g., GC-IR) | Separation and identification of complex mixture components. numberanalytics.com | Analyzing byproduct formation in catalytic reactions. |
Exploration of Bio-inspired Synthetic Pathways
Nature utilizes enzymes to perform complex chemical transformations with remarkable efficiency and selectivity. The exploration of bio-inspired and biocatalytic pathways represents a frontier in the synthetic use of this compound. While direct enzymatic reactions on this specific substrate are not yet widely reported, the potential exists to harness enzymes for its synthesis or subsequent modification.
The field of total synthesis often draws inspiration from biosynthetic routes. nih.gov Future work could involve searching for or engineering enzymes, such as halogenases or denitrating enzymes, that can act on this compound or its precursors. For example, chemoenzymatic strategies could be developed where this compound serves as a synthetic building block that is later modified by an enzymatic step to install chirality or perform a specific functional group transformation. This approach could be valuable in creating complex molecules like spirocyclic nitroxides, which have applications as molecular probes or contrast agents. mdpi.com
Potential research directions include:
Enzyme Screening: Testing existing enzyme libraries (e.g., dehalogenases, nitroreductases) for activity with this compound.
Enzyme Engineering: Using directed evolution or rational design to create mutant enzymes with enhanced activity or novel reactivity towards the substrate.
Chemoenzymatic Synthesis: Combining traditional organic synthesis using this compound with subsequent enzymatic steps to build complex, high-value molecules in a more sustainable fashion.
Q & A
Q. What are the common synthetic routes for preparing 1-bromo-2-nitroethane in laboratory settings?
- Methodological Answer : this compound can be synthesized via nitration of 1-bromoethane derivatives. A typical approach involves reacting 1-bromoethyl precursors (e.g., 1-bromoethanol) with nitrating agents like nitric acid or acetyl nitrate under controlled conditions. For example, nitration of 2-bromoethanol using fuming nitric acid in an ice bath yields nitro derivatives, followed by purification via fractional distillation or recrystallization (e.g., dichloromethane as a solvent ). Characterization should include H/C NMR to confirm regioselectivity and FT-IR to verify nitro-group absorption bands (~1520 cm).
Q. How should researchers purify this compound to achieve high purity for kinetic studies?
- Methodological Answer : Purification strategies depend on the synthetic byproducts. Column chromatography (silica gel, hexane/ethyl acetate eluent) effectively removes polar impurities. For thermally stable batches, fractional distillation under reduced pressure (40–60°C, 10–15 mmHg) is recommended. Recrystallization from dichloromethane or ethanol at low temperatures (<0°C) can isolate crystalline forms, as demonstrated in analogous nitro compound purification workflows . Purity validation via GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) ensures >98% purity for kinetic assays.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported NMR chemical shifts for this compound across different studies?
- Methodological Answer : Discrepancies in NMR data often arise from solvent effects, concentration, or calibration errors. To standardize reports:
- Use deuterated solvents consistently (e.g., CDCl or DMSO-d) and document solvent-specific shifts.
- Compare against internal standards (e.g., TMS at 0 ppm for H NMR).
- Replicate experiments under controlled conditions (e.g., 25°C, 400 MHz instrument). For example, conflicting C shifts for the nitro group may require 2D NMR (HSQC, HMBC) to confirm assignments .
Q. What strategies are effective in minimizing thermal decomposition during high-temperature reactions involving this compound?
- Methodological Answer : Thermal instability is a known issue for nitroalkanes. Mitigation approaches include:
- Conducting reactions under inert atmospheres (N/Ar) to prevent oxidative decomposition.
- Using stabilizing additives (e.g., BHT at 0.1 wt%) or low-boiling solvents (e.g., diethyl ether) to enable reflux at ≤40°C.
- Monitoring decomposition via in-situ FT-IR or Raman spectroscopy to detect nitro group degradation (~1520 cm band attenuation) .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G* level) can model transition states and activation energies. Key steps:
Optimize geometries of this compound and nucleophiles (e.g., OH, CN).
Calculate electrostatic potential maps to identify electrophilic sites (C-Br bond).
Simulate reaction pathways to compare S1 vs. S2 mechanisms. Experimental validation via kinetic isotope effects (e.g., /) confirms computational predictions .
Data Contradiction Analysis
Q. How should researchers address conflicting data on the stability of this compound under acidic vs. basic conditions?
- Methodological Answer : Divergent stability reports may stem from pH-dependent decomposition pathways. Systematic studies should:
- Perform accelerated stability testing (40°C/75% RH) at pH 2–12.
- Monitor degradation products via LC-MS; acidic conditions may hydrolyze the nitro group to carboxylic acids, while basic conditions could de-brominate the molecule.
- Use Arrhenius modeling to extrapolate shelf-life under storage conditions. Cross-reference with analogous compounds (e.g., 1-bromo-1-nitroethane stability ).
Safety and Handling
Q. What precautions are critical for handling this compound in electrophilic aromatic substitution reactions?
- Methodological Answer : Bromonitro compounds are toxic and potentially explosive. Key precautions:
- Use explosion-proof equipment and conduct reactions in fume hoods with blast shields.
- Avoid metal catalysts (e.g., Fe, Cu) that may trigger unintended side reactions.
- Quench excess reagent with aqueous NaSO to reduce bromine byproducts. Documented protocols for similar brominated nitroalkanes emphasize PPE (nitrile gloves, safety goggles) and spill containment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
